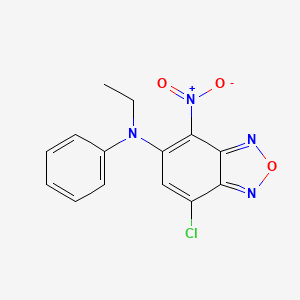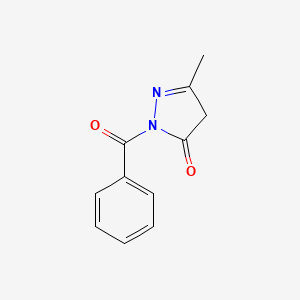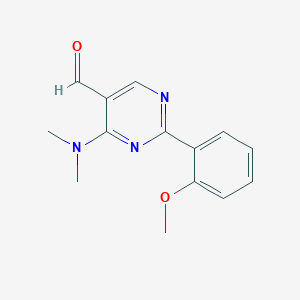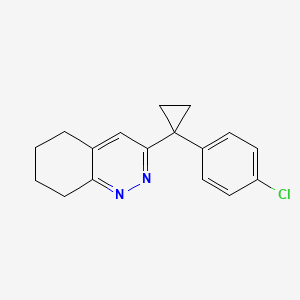
3-(6-Aminohexyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains an oxazolidinone ring, which is a five-membered ring with nitrogen and oxygen atoms, and a phenyl group, which is a benzene ring attached to the oxazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Aminohexyl)-4-hydroxy-5,5-dimethyl-4-phenyloxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: This step involves the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where a benzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Aminohexyl Side Chain: The aminohexyl side chain can be introduced through a nucleophilic substitution reaction, where a halogenated hexane derivative reacts with an amine group on the oxazolidinone ring.
Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, where a suitable oxidizing agent converts a precursor alcohol to the desired hydroxyl group.
Industrial Production Methods
Industrial production of 3-(6-Aminohexyl)-4-hydroxy-5,5-dimethyl-4-phenyloxazolidin-2-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Aminohexyl)-4-hydroxy-5,5-dimethyl-4-phenyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the oxazolidinone ring can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminohexyl side chain can participate in nucleophilic substitution reactions, where the amino group reacts with electrophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new amides, esters, or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-(6-Aminohexyl)-4-hydroxy-5,5-dimethyl-4-phenyloxazolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(6-Aminohexyl)-4-hydroxy-5,5-dimethyl-4-phenyloxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its chemical structure and the nature of the target. For example, the aminohexyl side chain may interact with amino acid residues in the active site of an enzyme, while the phenyl group may enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Bis(6-aminohexyl)amine: Contains two aminohexyl groups and is used in various chemical applications.
Aminocaproic acid: A derivative of lysine with similar structural features and used as an antifibrinolytic agent.
5-(6-Aminohexyl)-2’-deoxyuridine: A nucleoside analogue with potential antibacterial activity.
Uniqueness
3-(6-Aminohexyl)-4-hydroxy-5,5-dimethyl-4-phenyloxazolidin-2-one is unique due to its combination of an oxazolidinone ring, a phenyl group, and an aminohexyl side chain
Propiedades
Número CAS |
107196-93-0 |
|---|---|
Fórmula molecular |
C17H26N2O3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
3-(6-aminohexyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H26N2O3/c1-16(2)17(21,14-10-6-5-7-11-14)19(15(20)22-16)13-9-4-3-8-12-18/h5-7,10-11,21H,3-4,8-9,12-13,18H2,1-2H3 |
Clave InChI |
XPSLQONBXSEWEA-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N(C(=O)O1)CCCCCCN)(C2=CC=CC=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Diphenylimidazo[2,1-A]isoquinoline](/img/structure/B12918153.png)




![4-Chloro-6-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carbonitrile](/img/structure/B12918194.png)
![6-[(7-Nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanoyl chloride](/img/structure/B12918195.png)

![2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one](/img/structure/B12918221.png)
![diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate](/img/structure/B12918225.png)
![5-Amino-3-ethyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12918230.png)

![N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B12918233.png)
![7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine](/img/structure/B12918236.png)
